molecular formula C15H14N2O3 B5847276 2-[(2-methylphenyl)amino]-1-(4-nitrophenyl)ethanone

2-[(2-methylphenyl)amino]-1-(4-nitrophenyl)ethanone

Cat. No.: B5847276
M. Wt: 270.28 g/mol
InChI Key: JLWKLIRHPMVXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-methylphenyl)amino]-1-(4-nitrophenyl)ethanone, also known as MNAE, is a synthetic compound that has been widely used in scientific research. This molecule has been found to have a range of interesting properties, including the ability to act as a potent inhibitor of certain enzymes and receptors. In

Mechanism of Action

The mechanism of action of 2-[(2-methylphenyl)amino]-1-(4-nitrophenyl)ethanone involves its ability to inhibit the activity of certain enzymes and receptors. Specifically, it has been found to inhibit the activity of protein kinase C (PKC) and the N-methyl-D-aspartate (NMDA) receptor. PKC is an enzyme that is involved in the regulation of cell growth and differentiation, while the NMDA receptor is involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and complex. In addition to its effects on PKC and the NMDA receptor, it has also been found to inhibit the activity of other enzymes and receptors, including phosphodiesterase (PDE), cyclooxygenase (COX), and lipoxygenase (LOX). These enzymes and receptors are involved in a wide range of physiological processes, including inflammation, pain, and cardiovascular function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2-methylphenyl)amino]-1-(4-nitrophenyl)ethanone in lab experiments is its potent inhibitory activity against a range of enzymes and receptors. This makes it a useful tool for studying the role of these molecules in various physiological processes. However, one limitation of using this compound is its potential toxicity. It has been found to be toxic to certain cell types at high concentrations, which could limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-[(2-methylphenyl)amino]-1-(4-nitrophenyl)ethanone. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the efficacy and safety of this compound as a cancer treatment.
Another area of interest is its neuroprotective properties. Further studies are needed to determine the mechanisms by which this compound exerts its neuroprotective effects and to explore its potential as a treatment for neurodegenerative diseases.
Finally, there is potential for the development of new drugs based on the structure of this compound. By modifying the structure of the molecule, it may be possible to create new compounds with improved efficacy and safety profiles for use in a variety of therapeutic applications.

Synthesis Methods

The synthesis of 2-[(2-methylphenyl)amino]-1-(4-nitrophenyl)ethanone involves the reaction between 2-methylaniline and 4-nitroacetophenone in the presence of acetic acid and hydrogen peroxide. This reaction leads to the formation of this compound as a yellow crystalline solid. The purity of the compound can be improved through recrystallization from ethanol.

Scientific Research Applications

2-[(2-methylphenyl)amino]-1-(4-nitrophenyl)ethanone has been used in a variety of scientific research applications. One of the most notable applications is in the field of cancer research. This compound has been found to inhibit the activity of certain enzymes and receptors that are involved in the growth and proliferation of cancer cells. This makes it a potential candidate for the development of new cancer therapies.
In addition to its potential use in cancer research, this compound has also been studied for its effects on the central nervous system. It has been found to have neuroprotective properties, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

2-(2-methylanilino)-1-(4-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-11-4-2-3-5-14(11)16-10-15(18)12-6-8-13(9-7-12)17(19)20/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWKLIRHPMVXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.